1-(4-Biphenylyl)-2-[(4-methylphenyl)amino]ethanone
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Overview
Description
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE is an organic compound with the molecular formula C20H19NO It is known for its unique structure, which includes a biphenyl group and a substituted ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE typically involves the reaction of biphenyl-4-carboxaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Biphenyl-4-carboxaldehyde+4-methylaniline→1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE
Industrial Production Methods
In industrial settings, the production of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The biphenyl and ethanone moieties can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction may produce biphenyl-4-methanol.
Scientific Research Applications
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ethanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANOL: Similar structure but with an alcohol group instead of a ketone.
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]PROPANE: Similar structure but with a propane moiety instead of ethanone.
Uniqueness
1-(BIPHENYL-4-YL)-2-[(4-METHYLPHENYL)AMINO]ETHANONE is unique due to its specific combination of biphenyl and ethanone moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H19NO |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C21H19NO/c1-16-7-13-20(14-8-16)22-15-21(23)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3 |
InChI Key |
MTLIOHFLYNUVJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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